2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester
Description
2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester is a synthetic benzoic acid derivative characterized by a 4-chlorophenyl ethyl substituent at the 2-position and a methoxy group at the 6-position of the aromatic ring, esterified as a methyl ester. Its synthesis typically involves multi-step organic reactions, such as alkylation, ozonolysis, and catalytic hydrogenation, as demonstrated in related compounds .
Properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)ethyl]-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-20-15-5-3-4-13(16(15)17(19)21-2)9-6-12-7-10-14(18)11-8-12/h3-5,7-8,10-11H,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLPHEKUCBJBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester typically involves the esterification of 6-methoxy-benzoic acid with methanol in the presence of an acid catalyst. The chloro-substituted phenyl group is introduced through a Friedel-Crafts alkylation reaction, where 4-chloro-phenyl ethyl chloride is reacted with the methoxy-benzoic acid ester under acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of 6-methoxy-benzoic acid or 6-methoxy-benzaldehyde.
Reduction: Formation of 6-methoxy-benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester involves its interaction with specific molecular targets. The chloro-substituted phenyl group and the methoxy group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Physicochemical Properties
- Lipophilicity : The propyl-substituted analog (318.80 g/mol) exhibits higher logP compared to the ethyl-substituted parent compound (304.77 g/mol), suggesting improved lipid membrane penetration .
- Solubility : The dihydroxyphenyl analog (302.33 g/mol) demonstrates enhanced aqueous solubility due to hydrophilic hydroxyl groups, contrasting with the hydrophobic 4-chlorophenyl group .
Biological Activity
Anticancer Properties
Studies on structurally similar compounds suggest that 2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester may possess anticancer properties. For instance, related 1,2,4-oxadiazole derivatives have shown promising cytotoxic activity against various cancer cell lines .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 5a-b | CEM-13 | <1 |
| 5a-b | MT-4 | <1 |
| 5a-b | U-937 | <1 |
These compounds demonstrated greater cytotoxic activity than doxorubicin, a widely used chemotherapeutic agent .
Enzyme Inhibition
The presence of a methoxy group and an ester moiety in the compound suggests potential enzyme inhibitory activities. Similar compounds have shown inhibitory effects on carbonic anhydrases (CAs), which are implicated in various physiological and pathological processes .
| Compound | Enzyme | Ki (nM) |
|---|---|---|
| 16a | hCA IX | 0.089 |
| 16a | hCA II | 0.75 |
Antimalarial Activity
While not directly studied, the structural features of this compound suggest potential antimalarial activity. A related compound, CAR-4, has shown promising anti-malarial properties :
| Compound | IC50 (μM) against P. falciparum |
|---|---|
| CAR-4 | 8.8 |
Structure-Activity Relationships
The biological activity of this compound is likely influenced by its structural components:
- Chloro-phenyl group : This moiety often contributes to increased lipophilicity and membrane permeability, potentially enhancing cellular uptake.
- Methoxy group : Electron-donating groups like methoxy have been associated with improved biological activity in similar compounds .
- Ester functionality : This group can act as a prodrug, potentially improving bioavailability and allowing for controlled release of the active compound in vivo.
Based on the compound's structure and the activities of similar molecules, potential mechanisms of action may include:
- Interaction with DNA or RNA : The planar aromatic system could potentially intercalate with nucleic acids, disrupting cellular processes .
- Enzyme inhibition : The compound may act as a competitive inhibitor for enzymes involved in critical cellular pathways .
- Membrane disruption : The lipophilic nature of the compound could allow it to interact with and potentially disrupt cellular membranes.
Future Research Directions
To fully elucidate the biological activity of this compound, future research should focus on:
- In vitro screening : Assessing the compound's activity against a wide range of cancer cell lines, enzymes, and pathogens.
- Structure-activity relationship studies : Synthesizing and testing analogs to optimize biological activity.
- Mechanism of action studies : Employing techniques such as proteomics and transcriptomics to understand how the compound interacts with cellular components.
- In vivo studies : Evaluating the compound's efficacy and safety in animal models of relevant diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
